(2-Aminophenyl)phenylarsinic acid
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Overview
Description
(2-Aminophenyl)phenylarsinic acid is an organoarsenic compound with the molecular formula C12H12AsNO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a phenylarsinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)phenylarsinic acid typically involves the reaction of phenylarsinic acid with 2-aminophenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)phenylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxides of this compound, which can be further utilized in different applications.
Scientific Research Applications
(2-Aminophenyl)phenylarsinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the arsenic center can participate in coordination chemistry. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylarsinic acid: Lacks the amino group, making it less versatile in certain reactions.
4-Aminophenylarsinic acid: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
Uniqueness
(2-Aminophenyl)phenylarsinic acid is unique due to the presence of both an amino group and a phenylarsinic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6309-24-6 |
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Molecular Formula |
C12H12AsNO2 |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
(2-aminophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H12AsNO2/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) |
InChI Key |
KMSBONPJFIXZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2N)O |
Origin of Product |
United States |
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